molecular formula C14H18N2O2 B11200439 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B11200439
M. Wt: 246.30 g/mol
InChI Key: UWCFRWGIBVUAEH-UHFFFAOYSA-N
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Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydroquinoline moiety and an acetamide group. This compound has garnered interest due to its potential biological activities and its role as a ligand in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the condensation of a suitable quinoline derivative with an appropriate acylating agent. One common method involves the reaction of 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with acetic anhydride under acidic conditions to yield the desired acetamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydroxyquinolines, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand and its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide

InChI

InChI=1S/C14H18N2O2/c1-3-8-16-13-6-5-12(15-10(2)17)9-11(13)4-7-14(16)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17)

InChI Key

UWCFRWGIBVUAEH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C

Origin of Product

United States

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